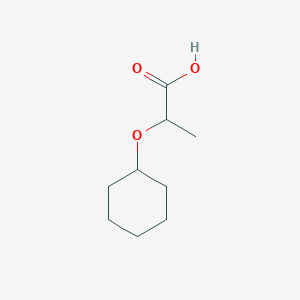

2-(Cyclohexyloxy)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSOJJJQCLCSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303595 | |

| Record name | 2-(Cyclohexyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-68-1 | |

| Record name | 2-(Cyclohexyloxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56674-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclohexyloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclohexyloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Classification and Structural Context Within α Alkoxycarboxylic Acids

2-(Cyclohexyloxy)propanoic acid belongs to the class of α-alkoxycarboxylic acids. This classification is determined by its molecular structure, which features a carboxylic acid group with an alkoxy substituent at the alpha (α) position—the carbon atom adjacent to the carboxyl group. In this specific molecule, the alkoxy group is a cyclohexyloxy group. The fundamental structure consists of a propanoic acid backbone, which is a three-carbon carboxylic acid. The presence of the bulky cyclohexyloxy group at the α-position significantly influences the compound's physical and chemical properties.

The general structure of an α-alkoxycarboxylic acid can be represented as R-O-CH(R')-COOH. For this compound, R is a cyclohexyl group and R' is a methyl group. This structure imparts both acidic and ether-like characteristics to the molecule.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16O3 uni.lu |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | This compound uni.lu |

| InChI | InChI=1S/C9H16O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11) uni.lu |

| InChIKey | XXSOJJJQCLCSPI-UHFFFAOYSA-N uni.lu |

| Canonical SMILES | CC(C(=O)O)OC1CCCCC1 uni.lu |

Significance of the α Chiral Center in Propanoic Acid Derivatives

A crucial aspect of 2-(Cyclohexyloxy)propanoic acid's structure is the presence of a chiral center at the α-carbon. libretexts.org This carbon is bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and the cyclohexyloxy group. The presence of this stereocenter means that the molecule can exist as two non-superimposable mirror images, known as enantiomers: (R)-2-(cyclohexyloxy)propanoic acid and (S)-2-(cyclohexyloxy)propanoic acid.

The chirality of α-substituted propanoic acid derivatives is of paramount importance in various scientific fields, particularly in drug discovery and development. nih.gov The three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different biological activities for each enantiomer. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. nih.gov

The synthesis of single-enantiomer compounds is a major focus in modern organic chemistry. oup.com For propanoic acid derivatives, controlling the stereochemistry at the α-position is key to producing compounds with desired therapeutic effects while minimizing potential side effects that might be associated with the other enantiomer. nih.gov The development of asymmetric synthesis methods allows for the selective production of one enantiomer, which is a significant advancement over classical synthesis routes that typically yield a racemic mixture (an equal mixture of both enantiomers). oup.comnih.gov

Historical Context and Evolution of Research Interest

Traditional Organic Synthesis Routes

Traditional methods for synthesizing this compound typically involve the formation of the ether linkage and the carboxylic acid moiety in separate or sequential steps. These methods are generally robust and can be scaled up for industrial production.

Esterification and Hydrolysis Approaches

One common strategy involves the synthesis of an ester derivative of the target acid, which is then hydrolyzed to yield the final carboxylic acid. A well-established method for forming esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govacs.org

For instance, propanoic acid can be esterified with an alcohol in the presence of a catalyst like sulfuric acid. princeton.edu The resulting ester can then be subjected to further modification. To synthesize this compound via this route, one could start with a precursor like 2-bromopropanoic acid. This can be esterified with a simple alcohol, followed by a nucleophilic substitution with cyclohexanol (B46403) and subsequent hydrolysis.

The general steps are:

Esterification: Reaction of a 2-halopropanoic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions to protect the carboxylic acid group as an ester.

Etherification: The resulting 2-halopropanoate ester then reacts with cyclohexanol or its corresponding alkoxide.

Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, which can be carried out under either acidic or basic conditions. nsf.gov

The efficiency of the esterification process is influenced by factors such as the type and amount of catalyst, the molar ratio of acid to alcohol, and the reaction temperature. princeton.edu For example, the synthesis of cyclohexyl propionate has been achieved with high yields using p-toluene sulphonic acid supported on activated carbon as a catalyst. nih.gov

| Reactants | Catalyst | Product | Yield | Reference |

| Propanoic acid, Cyclohexanol | p-Toluene sulphonic acid/Activated Carbon | Cyclohexyl propionate | 93.58% | nih.gov |

Alkylation and Etherification Strategies

Alkylation and etherification strategies provide a more direct route to forming the ether linkage. The Williamson ether synthesis is a cornerstone of this approach, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.com

To synthesize this compound, two primary pathways based on the Williamson ether synthesis can be envisioned:

Pathway A: Reaction of sodium cyclohexanolate (the alkoxide of cyclohexanol) with a 2-halopropanoic acid ester (e.g., ethyl 2-bromopropanoate). The resulting ester is then hydrolyzed to the desired acid. This is an SN2 reaction, where the alkoxide displaces the halide. masterorganicchemistry.com

Pathway B: Reaction of the sodium salt of a 2-hydroxypropanoic acid ester (like ethyl lactate) with a cyclohexyl halide. This is generally less favored due to the potential for elimination reactions with the cyclohexyl halide.

The choice of reactants is crucial. For an efficient SN2 reaction, a primary alkyl halide is preferred. masterorganicchemistry.com Therefore, Pathway A, using a 2-halopropanoate, is generally the more viable option.

Another alkylation approach involves the reaction of phenol (B47542) with cyclohexanol, which proceeds after the dehydration of cyclohexanol to cyclohexene. osti.gov This suggests that a similar reaction could potentially be adapted for other hydroxyaromatic or aliphatic alcohols.

Enantioselective Synthesis of Chiral α-Alkoxypropanoic Acids

Chiral α-alkoxypropanoic acids are valuable building blocks in the synthesis of various biologically active molecules. Their enantioselective synthesis is of significant interest, with transition metal-catalyzed asymmetric hydrogenation being a particularly powerful tool. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids provides a direct and atom-economical method to produce chiral carboxylic acids with high enantiomeric purity. nih.govacs.org This method involves the use of a chiral catalyst to selectively hydrogenate one face of the double bond.

Chiral iridium complexes featuring phosphino-oxazoline (PHOX) ligands have proven to be highly effective catalysts for the asymmetric hydrogenation of various unsaturated carboxylic acids. nih.govacs.org These catalysts exhibit high activity and enantioselectivity for a broad range of substrates, including α,β-disubstituted and trisubstituted acrylic acids. nih.govacs.org

The success of these iridium catalysts is attributed to the rigid and bulky scaffold of the chiral ligands, which creates a well-defined chiral environment around the metal center, leading to efficient chiral induction. nih.govacs.org The carboxylic acid group of the substrate plays a crucial role by coordinating to the iridium center, which directs the hydrogenation. nih.govacs.org These reactions often proceed with high turnover numbers and frequencies under relatively low hydrogen pressures. nih.govacs.org

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| α,β-Unsaturated Carboxylic Acids | Ir-Spiro-Phosphino-Oxazoline | >95% | nih.govacs.org |

| Tetrasubstituted Olefinic Carboxylic Acids | Chiral Spiro Iridium Complexes | up to 99% | nih.gov |

Recently, earth-abundant metals like cobalt have emerged as promising alternatives to noble metals for asymmetric hydrogenation. Cobalt catalysts bearing chiral diphosphine ligands have been successfully employed in the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, demonstrating high activity and excellent enantioselectivity. nih.govresearchgate.net

These cobalt-based systems have been shown to be effective for a wide variety of substrates, including α-aryl and α-alkyl substituted acrylic acids. nih.gov Mechanistic studies suggest that the carboxylic group of the substrate interacts with the cobalt center, influencing both the reactivity and the enantioselectivity of the reaction. nih.gov The reactions can achieve high turnover numbers and produce chiral carboxylic acids with enantiomeric excesses often exceeding 99%. nih.govresearchgate.net

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| α,β-Unsaturated Carboxylic Acids | Co-(S,S)-Ph-BPE | up to >99% | nih.govresearchgate.net |

| Di-, tri-, and tetra-substituted acrylic acids | Bis(phosphine) cobalt(0) | High | nsf.govacs.org |

Rhodium-Catalyzed Approaches

Rhodium-catalyzed reactions represent a powerful tool in organic synthesis, and while direct rhodium-catalyzed synthesis of this compound is not extensively documented in the provided results, the principles of rhodium catalysis can be applied to analogues and related structures. Rhodium carbenes, for instance, are highly reactive intermediates that can participate in a variety of transformations, including cyclopropanation and C-H functionalization. nih.gov

For example, studies on the rhodium-catalyzed reactions of aryldiazoacetates with [2.2]paracyclophanes have demonstrated the catalyst's ability to control regioselectivity. nih.gov In these cases, the choice of rhodium catalyst dictates the position of cyclopropanation. nih.gov While not a direct synthesis of the target molecule, this illustrates the potential for rhodium catalysts to selectively functionalize specific positions on a molecule, a principle that could be adapted for the synthesis of complex propanoic acid derivatives.

Key findings from rhodium-catalyzed reactions on related compounds are summarized in the table below:

| Catalyst | Reactant(s) | Product(s) | Key Observation | Reference |

| Rh₂(OBz)₄ | [2.2]Paracyclophane and aryldiazoacetates | Cyclopropanated paracyclophanes | Catalyst controls the regioselectivity of cyclopropanation. | nih.gov |

| Rh₂(S-p-PhTPCP)₄ | Monosubstituted paracyclophanes | Kinetically resolved products | Achieves kinetic resolution with a selectivity factor of up to 20. | nih.gov |

| Rh₂(S-TPPTTL)₄ | C₂ᵥ-symmetric disubstituted [2.2]paracyclophanes | Desymmetrized cycloheptatriene-incorporated paracyclophanes | Results in effective desymmetrization with high enantiomeric excess (78–98% ee). | nih.gov |

These examples highlight the versatility of rhodium catalysts in achieving high levels of selectivity and in the synthesis of chiral molecules, which is often a desirable feature in the production of bioactive compounds.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex chiral molecules. nih.govnih.gov

While a direct enzymatic synthesis of this compound is not detailed, the principles of biocatalytic transformations are highly relevant. For instance, engineered heme-containing proteins have been successfully employed in the asymmetric cyclopropanation of alkenes, a transformation that is challenging to achieve with high stereoselectivity using conventional chemical methods. utdallas.edu These biocatalytic systems can produce cyclopropanes with excellent diastereoselectivity and enantiomeric excess. utdallas.edu

Furthermore, enzymatic deprotection strategies offer a green alternative to harsh chemical methods. nih.gov For example, esterases and amidohydrolases have been used in a one-pot, two-step cascade to deprotect doubly protected amino acids, demonstrating the potential for enzymatic methods in multi-step syntheses. nih.gov This approach avoids the use of excess reagents and often leads to higher yields and cleaner reaction profiles. nih.gov The application of such biocatalytic retrosynthesis principles could be envisioned for the final steps in the synthesis of this compound, particularly for the hydrolysis of an ester precursor.

| Biocatalyst | Substrate Type | Transformation | Key Advantage | Reference |

| Engineered Myoglobin | gem-Difluoro alkenes and diazoacetonitrile | Asymmetric cyclopropanation | High diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.). | utdallas.edu |

| BS2 Esterase and Cbz-ase | Doubly protected amino acids | Sequential deprotection | "Green" one-pot reaction, avoiding harsh chemical reagents. | nih.gov |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

A relevant example is the use of a chiral auxiliary for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org This three-step sequence involves an aldol (B89426) reaction with an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one auxiliary to create a syn-aldol product with high diastereoselectivity. rsc.org This is followed by a directed cyclopropanation, where the stereochemistry is controlled by the temporary β-hydroxyl stereocenter. rsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the enantiopure cyclopropane-carboxaldehyde. rsc.org A similar strategy could be conceptualized for the asymmetric synthesis of this compound, where a chiral auxiliary attached to the propanoic acid moiety could direct the stereoselective introduction of the cyclohexyloxy group.

Another example involves the use of (-)-menthyl chloroformate as a chiral auxiliary in the synthesis of planar chiral [2.2]metacyclophanes. rcsi.com This auxiliary facilitates the introduction of a carbonyl group and allows for the separation of diastereomers. rcsi.com

| Chiral Auxiliary | Substrate | Key Transformation | Outcome | Reference |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated aldehydes | Aldol/cyclopropanation/retro-aldol sequence | Enantiopure cyclopropane-carboxaldehydes (>95% ee). | rsc.org |

| (-)-Menthyl chloroformate | Pro-chiral substituted metacyclophane | Directed ortho metalation | Diastereomeric mixture of planar chiral [2.2]metacyclophanes. | rcsi.com |

Patent Literature Review of Synthesis Methods

The patent literature provides valuable insights into industrially relevant and scalable synthetic methods. A review of patents reveals practical approaches for the synthesis of related propionic acid derivatives.

One patent describes a method for preparing 3-(2-oxocyclopentyl)-propionic acid and its esters. google.com This "one-pot" method involves the reaction of dumasin with morpholine, followed by the addition of acrylate (B77674) and subsequent hydrolysis. google.com The key advantages highlighted are the use of readily available raw materials, mild reaction conditions, and high product yields (≥90%). google.com

Another patent details the synthesis of 2-[4-(hydroxyphenoxy)]propionic acid, an important intermediate for herbicides. google.com This method utilizes hydroquinone and ethyl lactate as starting materials. google.com The synthesis of the intermediate, 2-bromopropionic acid ethyl ester, is also described, involving the reaction of ethyl lactate with phosphorus tribromide. google.com

A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and evaluated for their biological activity. researchgate.net While the focus of this research was on the final compounds, the underlying synthetic strategies for creating substituted propionic acids are relevant.

These patents underscore the importance of developing cost-effective and efficient synthetic routes for propionic acid derivatives, a key consideration for their commercial production.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the formation of various derivatives through reactions such as esterification, amidation, and reduction.

Esters: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. google.comchemguide.co.uk This reaction is reversible and can be driven to completion by removing the water formed during the reaction. chemguide.co.uk The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. For example, the reaction with methanol would yield methyl 2-(cyclohexyloxy)propanoate.

Amides: The formation of amides from this compound requires the conversion of the hydroxyl group of the carboxylic acid into a better leaving group. masterorganicchemistry.com This can be achieved by using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.comyoutube.com The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the corresponding amide. youtube.comyoutube.com For instance, reaction with ammonia (B1221849) would produce 2-(cyclohexyloxy)propanamide. Two equivalents of the amine are typically required, with one acting as the nucleophile and the other as a base to neutralize the generated acid. libretexts.org

Anhydrides: Acid anhydrides of this compound can be synthesized by reacting the corresponding acid chloride with a carboxylate salt. libretexts.orgmasterorganicchemistry.com Alternatively, two molecules of the carboxylic acid can be condensed with heat, often in the presence of a strong dehydrating agent. youtube.com The resulting anhydride, 2-(Cyclohexyloxy)propanoic anhydride, is a reactive species that can be used to introduce the 2-(cyclohexyloxy)propanoyl group into other molecules. libretexts.org

A summary of these transformations is provided in the table below.

| Derivative | Reactant | Key Reagents/Conditions |

| Ester | Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat |

| Amide | Amine (e.g., Ammonia) | Dehydrating agent (e.g., DCC) |

| Anhydride | This compound | Heat, Dehydrating agent |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(cyclohexyloxy)propan-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, often using palladium-promoted tungsten oxide catalysts, which have shown effectiveness in the reduction of propanoic acid to 1-propanol. researchgate.netresearchgate.net The reaction conditions, including temperature, pressure, and catalyst choice, can influence the selectivity and conversion of the reduction. researchgate.netresearchgate.net

Reactions of the Cyclohexyloxy Group

The ether linkage and the cyclohexyl ring of the cyclohexyloxy group are also amenable to chemical modification, although these reactions often require more forcing conditions.

The ether bond in this compound can be cleaved under strongly acidic conditions, typically using strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comyoutube.com Depending on the structure of the ether, the cleavage can occur through either an S\N1 or S\N2 mechanism. masterorganicchemistry.comyoutube.com For a secondary ether like this compound, the reaction could proceed through a mixture of both pathways. masterorganicchemistry.com Cleavage would yield cyclohexanol and 2-halopropanoic acid. In cases where a tertiary carbocation can be formed, an E1 elimination pathway may also be possible, leading to an alkene. libretexts.orgvaia.com

The cyclohexyl ring can undergo various modifications, such as oxidation and halogenation, although specific studies on this compound are not prevalent. Generally, the cyclohexyl group can be oxidized to a cyclohexanone (B45756) or further to a dicarboxylic acid under strong oxidizing conditions. Halogenation of the cyclohexyl ring can occur via free radical mechanisms, typically initiated by UV light, leading to a mixture of halogenated products.

Stereochemical Transformations and Racemization Studies

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as enantiomers. quora.com Studies on related chiral carboxylic acids, such as profen drugs, have shown that racemization can be achieved under certain conditions. google.com For instance, heating an enantiomerically enriched sample in the presence of a base or a Lewis acid can facilitate the interconversion of enantiomers, leading to a racemic mixture. google.comgoogle.com The ease of racemization is an important consideration in stereoselective synthesis and in the study of the biological activity of chiral molecules.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the connectivity and spatial arrangement of atoms.

¹H and ¹³C NMR Analysis for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of 2-(Cyclohexyloxy)propanoic acid.

The ¹H NMR spectrum provides information on the different proton environments in the molecule. For a related compound, propanoic acid, the ¹H NMR spectrum shows three distinct sets of peaks, corresponding to the three different hydrogen environments: the methyl (CH₃), methylene (B1212753) (CH₂), and carboxylic acid (COOH) protons. docbrown.infonagwa.com The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen atoms. nagwa.com In this compound, the presence of the cyclohexyloxy group introduces additional signals corresponding to the protons on the cyclohexane (B81311) ring. The integration of the signals in the ¹H NMR spectrum gives the ratio of protons in each unique environment. docbrown.infodocbrown.info

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For propanoic acid, three distinct signals are observed, confirming the presence of three different carbon environments. docbrown.info The chemical shifts in the ¹³C NMR spectrum are also influenced by the proximity of electronegative oxygen atoms. docbrown.info For this compound, the spectrum would show signals for the three carbons of the propanoic acid moiety and additional signals for the carbons of the cyclohexane ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | ~11-12 | ~170-180 |

| C2 (CH) | ~3.5-4.5 | ~70-80 |

| C3 (CH₃) | ~1.0-1.5 | ~15-25 |

| C1' (CH-O) | ~3.0-4.0 | ~75-85 |

| C2', C6' | ~1.0-2.0 | ~25-35 |

| C3', C5' | ~1.0-2.0 | ~20-30 |

| C4' | ~1.0-2.0 | ~20-30 |

| Note: These are approximate predicted values and may vary based on the solvent and experimental conditions. |

2D NMR Techniques (COSY, HSQC, HMBC, NOE) for Conformational and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the molecule's conformation and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the methine proton at C2 and the methyl protons at C3, as well as the couplings between the protons on the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. hmdb.caipb.pt This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. ipb.pt HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show a correlation between the methine proton at C2 and the carbonyl carbon (C1) and the carbons of the cyclohexane ring attached to the oxygen.

NOE (Nuclear Overhauser Effect): NOE experiments, often performed as 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. ipb.pt This is critical for determining the relative stereochemistry and preferred conformation of the molecule, such as the orientation of the propanoic acid chain relative to the cyclohexane ring.

Advanced NMR for Molecular Dynamics and Conformational Exchange Studies

Advanced NMR techniques can probe the dynamic processes within the this compound molecule, such as conformational exchange. kashanu.ac.ir Variable temperature (VT) NMR studies can reveal the presence of different conformers in solution and allow for the determination of the energy barriers between them. beilstein-journals.org Techniques like EXSY (Exchange Spectroscopy) can be used to study slow exchange processes. Molecular dynamics simulations, often used in conjunction with NMR data, can provide a detailed picture of the conformational landscape of the molecule. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. For a related compound, (2E)-2-[2-(Cyclohexylcarbamothioyl)hydrazinylidene]propanoic acid, X-ray crystallography revealed details about its conformation and hydrogen bonding. researchgate.net Similarly, an X-ray crystal structure of this compound would provide accurate bond lengths, bond angles, and torsion angles, offering a definitive view of its solid-state conformation. researchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. researchgate.net

Table 2: Representative Crystallographic Data for a Related Propanoic Acid Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2/n |

| a (Å) | 8.9204 (2) |

| b (Å) | 6.0350 (2) |

| c (Å) | 22.4750 (6) |

| β (°) | 90.051 (3) |

| Volume (ų) | 1209.93 (6) |

| Z | 4 |

| Data for (2E)-2-[2-(Cyclohexylcarbamothioyl)hydrazinylidene]propanoic acid. researchgate.net |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info A strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid. docbrown.info The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the fingerprint region (below 1500 cm⁻¹). For a similar compound, 2-(2-chlorophenoxy)propanoic acid, the solid-state IR spectrum shows these characteristic peaks. nist.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C-H stretching vibrations of the alkyl groups and the cyclohexane ring would be prominent in both IR and Raman spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The molecular weight of this compound (C₉H₁₆O₃) is 172.22 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. rsc.org

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern provides clues about the structure of the molecule. For instance, the mass spectrum of the related compound propanoic acid shows characteristic fragment ions. docbrown.info For this compound, expected fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the ether bond, and fragmentation of the cyclohexane ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M+H]⁺ | 173.11722 | Protonated molecule |

| [M+Na]⁺ | 195.09916 | Sodium adduct |

| [M-H]⁻ | 171.10266 | Deprotonated molecule |

| Predicted values from PubChem. uni.lu |

Computational Chemistry Approaches to 2 Cyclohexyloxy Propanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govscispace.com It is particularly well-suited for investigating the properties of organic molecules like 2-(Cyclohexyloxy)propanoic acid.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the molecule reaches its lowest energy state. nih.govrsc.org For this molecule, key parameters include the chair conformation of the cyclohexane (B81311) ring, the bond lengths within the carboxylic acid group, and the ether linkage.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. scispace.com An electrostatic potential (ESP) map can also be generated to visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| C-O (carboxyl) | 1.35 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-O (ether) | 1.43 Å | |

| Bond Angle | O=C-O (carboxyl) | 124° |

| C-O-C (ether) | 118° | |

| Dihedral Angle | C-C-O-C | ~180° (anti) |

Note: This data is illustrative and represents typical values for similar functional groups.

Conformational Analysis and Energy Landscape Mapping

This compound possesses significant conformational flexibility due to the cyclohexane ring and rotation around several single bonds. The cyclohexane ring can exist in several conformations, with the "chair" form being the most stable, but "boat" and "twist-boat" forms also possible. jkps.or.kracs.org Additionally, rotation around the C-O ether bond and the C-C bond of the propanoic acid moiety gives rise to numerous rotational isomers (rotamers).

Conformational analysis aims to identify all stable conformers and map the potential energy surface (PES) that connects them. researchgate.net This is achieved by systematically rotating key dihedral angles and performing geometry optimization at each step. The result is an energy landscape that reveals the relative energies of different conformers and the energy barriers for interconversion between them. jkps.or.kr For instance, the substituent on the cyclohexane ring can be in either an axial or equatorial position, leading to different energies. Generally, the equatorial position is more stable to minimize steric hindrance. rsc.orgacs.org DFT calculations can precisely quantify this energy difference.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Relative Energy (kcal/mol) |

| Cyclohexane (Chair), Equatorial Substituent, Anti C-O-C-C | 0.00 (Global Minimum) |

| Cyclohexane (Chair), Axial Substituent, Anti C-O-C-C | +2.1 |

| Cyclohexane (Chair), Equatorial Substituent, Gauche C-O-C-C | +1.5 |

| Cyclohexane (Twist-Boat), Equatorial Substituent | +5.5 |

Note: This data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can be invaluable for structure verification. youtube.com Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the magnetic shielding tensors for each nucleus. nih.govnih.gov These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

By calculating the 1H and 13C NMR spectra for different low-energy conformers and averaging them based on their Boltzmann population, a theoretical spectrum can be generated that closely matches experimental data. mdpi.com This process helps in assigning specific peaks in an experimental spectrum to the corresponding atoms in the molecule, resolving ambiguities, and confirming the proposed structure. nyu.edu

Table 3: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Carboxyl H | 11.0 - 12.0 | - |

| Carboxyl C | - | 175 - 180 |

| CH (propanoic) | 4.0 - 4.2 | 70 - 75 |

| CH (ether C1) | 3.5 - 3.8 | 78 - 82 |

| CH3 (propanoic) | 1.2 - 1.4 | 18 - 22 |

| Cyclohexane CH2 | 1.1 - 1.9 | 23 - 33 |

Note: These are estimated chemical shift ranges based on similar structures.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules, such as water, to mimic its behavior in solution. The simulation would reveal how the molecule tumbles and rotates, how its flexible parts (like the cyclohexyl and propanoic acid groups) move and bend, and how it forms intermolecular interactions, such as hydrogen bonds between its carboxylic acid group and surrounding water molecules. acs.orgacs.org These simulations are crucial for understanding properties like diffusion, solvation, and the time-averaged conformations a molecule adopts in a realistic environment.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions at a molecular level. researchgate.net For this compound, a fundamental reaction is the deprotonation of its carboxylic acid group in a basic solution.

Molecular Docking and Theoretical Protein-Ligand Interaction Studies

Given the structural similarities of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs), like Ibuprofen, which also feature a propanoic acid moiety, it is plausible to investigate its interaction with biological targets such as cyclooxygenase (COX) enzymes. ijpsr.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov

In a docking study, the 3D structure of the target protein (e.g., COX-2, obtained from the Protein Data Bank) is used as a template. isfcppharmaspire.comresearchgate.net The this compound molecule is then computationally "placed" into the active site of the enzyme in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most stable binding mode. japer.in

The results of a docking simulation provide a detailed picture of the protein-ligand complex, highlighting key intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid group and polar amino acid residues like Arginine or Tyrosine), and hydrophobic interactions (between the cyclohexane ring and nonpolar residues in the active site). japer.in These theoretical studies can guide the design of new, more potent inhibitors and provide a rationale for observed biological activity. frontiersin.org

Table 4: Hypothetical Molecular Docking Results for this compound with COX-2

| Parameter | Result |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | -7.5 |

| Key Hydrogen Bond Interactions | Arg120, Tyr355 |

| Key Hydrophobic Interactions | Val349, Leu352, Tyr348 |

Note: Data is hypothetical and based on interactions common for COX inhibitors.

Role As a Synthetic Building Block in Advanced Chemical Synthesis

Precursors for Complex Organic Molecules

Currently, there is limited publicly available scientific literature detailing the specific use of 2-(Cyclohexyloxy)propanoic acid as a direct precursor for the synthesis of complex organic molecules. While related structures such as 2-(3-cyclohexyl-phenoxy)propionic acid and 2-[4-(hydroxyphenoxy)] propionic acid have been documented in synthesis pathways, the direct application of this compound in this context is not well-established in the reviewed literature.

Chiral Pool Applications in Asymmetric Synthesis

The structure of this compound contains a stereocenter, making it a chiral molecule that can exist as different stereoisomers. google.com In principle, enantiomerically pure forms of this compound could serve as a source of chirality in asymmetric synthesis, a strategy known as chiral pool synthesis. This approach utilizes readily available chiral molecules from nature or synthetic sources to introduce specific stereochemistry into new, more complex molecules. However, a review of current scientific literature does not provide specific examples or detailed studies of this compound being employed in chiral pool applications for asymmetric synthesis.

Applications in Materials Science Research

The bifunctional nature of this compound, with its cyclohexyloxy group and a carboxylic acid, suggests potential for its use as a monomer or modifying agent in the development of new materials.

Polymer and Coating Precursors

Propanoic acid derivatives can be utilized in the synthesis of polymers and coatings. The carboxylic acid group can participate in polymerization reactions, such as polyesterification, while the cyclohexyloxy group can influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical characteristics. Despite this potential, there is a lack of specific research in the public domain that details the use of this compound as a precursor for polymers and coatings.

Surfactant and Emulsifier Development

The molecular structure of this compound, possessing both a hydrophobic (cyclohexyl) and a hydrophilic (carboxylic acid) component, is characteristic of a surfactant. Such amphiphilic molecules can reduce surface tension and are essential in the formulation of emulsions and other colloidal systems. Nevertheless, there is no specific information available in the reviewed scientific literature regarding the investigation or application of this compound in the development of surfactants and emulsifiers.

Nanomaterial and Micelle Formulation

Surfactant molecules can self-assemble in solution to form micelles and other nanostructures, which have applications in drug delivery, catalysis, and materials science. Given its potential surfactant properties, this compound could theoretically be used in the formulation of nanomaterials and micelles. However, there is currently no available research to support its use in this specific application.

Future Perspectives in 2 Cyclohexyloxy Propanoic Acid Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α-alkoxy acids often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future efforts will likely focus on developing greener, more atom-economical, and sustainable routes to 2-(cyclohexyloxy)propanoic acid.

One promising approach is the direct catalytic etherification of lactic acid or its esters with cyclohexanol (B46403). Innovations in catalysis are key to advancing the classic Williamson ether synthesis, which traditionally requires stoichiometric amounts of strong base and can produce salt waste. acs.org Modern adaptations aim to use catalytic amounts of base or develop entirely new catalytic systems that operate under milder conditions. acs.org For instance, the development of a catalytic Williamson ether synthesis (CWES) at high temperatures has shown promise for producing alkyl aryl ethers with high selectivity and could be adapted for aliphatic ethers. acs.org

Another avenue involves the application of green chemistry principles such as the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions like microwave or ultrasonic irradiation. alfa-chemistry.com The direct synthesis from aldehydes and silanes in solvent-free conditions, catalyzed by silver salts, represents an innovative and environmentally friendly method for forming ether linkages. google.com Furthermore, heterogeneously catalyzed processes, such as alkoxycarbonylation using solid catalysts like Ru/NbOₓ, offer a sustainable path to esters from simple building blocks, which could be a precursor step in a novel synthetic route to the target acid. cardiff.ac.ukresearchgate.netnih.gov

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Catalytic Williamson Ether Synthesis | Direct reaction of a lactate (B86563) precursor with cyclohexanol using a catalyst instead of stoichiometric base. acs.org | Reduced salt waste, higher atom economy, potential for milder conditions. | Development of robust, recyclable catalysts (e.g., phase-transfer catalysts, zeolites). |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the etherification reaction, often reducing reaction times and energy consumption. alfa-chemistry.com | Rapid heating, shorter reaction times, potential for improved yields and fewer side products. | Optimization of reaction parameters and solvent choice for microwave conditions. |

| Heterogeneous Catalysis | Employing solid-supported catalysts for the synthesis of ester precursors, simplifying purification and catalyst recycling. cardiff.ac.uknih.govmdpi.com | Easy separation of catalyst, continuous flow process potential, enhanced catalyst stability. | Designing highly active and selective solid catalysts for ether or ester formation. |

| Biocatalytic Routes | Using enzymes to catalyze the formation of the ether linkage or resolve racemic mixtures. | High selectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly. | Screening for suitable enzymes (e.g., etherases, lipases) and reaction engineering. |

Exploration of Advanced Catalytic Systems for Enantiocontrol

Given that this compound possesses a chiral center at the α-carbon, the development of methods for the enantioselective synthesis of its (R) and (S) enantiomers is a significant area for future research. Access to enantiomerically pure forms is often crucial for biological applications.

One of the most powerful techniques for obtaining single enantiomers is kinetic resolution , where one enantiomer in a racemic mixture reacts faster than the other. Enzyme-catalyzed kinetic resolution is particularly effective. wikipedia.org Lipases, for example, are widely used to selectively acylate one alcohol enantiomer in a racemic mixture, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. nih.govyoutube.com This strategy could be applied to a racemic precursor of this compound. Combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, a process known as dynamic kinetic resolution (DKR) , can theoretically achieve a 100% yield of the desired enantiomer. acs.org

Beyond enzymatic methods, asymmetric catalysis using small organic molecules (organocatalysis ) or metal complexes offers direct routes to enantiopure products. For instance, chiral bases can be used for the enantioselective alkylation of carboxylic acids at the alpha position. rsc.org Tandem catalytic systems, combining photoredox catalysis with chiral Lewis acids, have been used for the enantioselective addition of photogenerated α-alkoxy radicals, a strategy that could be adapted to form the chiral ether linkage. nih.gov

| Catalytic System | Principle | Potential Application for this compound | Anticipated Outcome |

|---|---|---|---|

| Enzymatic Kinetic Resolution (e.g., Lipases) | Enzyme-catalyzed stereoselective reaction (e.g., esterification) of a racemic precursor. nih.govyoutube.com | Resolution of racemic this compound or a suitable hydroxy ester precursor. | Separation of (R)- and (S)-enantiomers with high enantiomeric excess (ee). |

| Chemoenzymatic Dynamic Kinetic Resolution | Combines enzymatic resolution with a metal catalyst that racemizes the slow-reacting enantiomer. acs.org | Conversion of a racemic precursor entirely into one desired enantiomer. | High yield (>50%) and high ee of a single enantiomer. |

| Chiral Organocatalysis | Use of a chiral small organic molecule to catalyze an enantioselective transformation. nih.govacs.org | Direct asymmetric synthesis, for example, via enantioselective etherification of a propanoic acid derivative. | Direct formation of enantiomerically enriched this compound. |

| Asymmetric Metal Catalysis | A chiral ligand-metal complex catalyzes the key bond-forming step enantioselectively. organic-chemistry.orgacs.org | Asymmetric hydrogenation or C-O bond formation to set the stereocenter. | High catalytic efficiency and high enantioselectivity. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The fields of chemical synthesis and drug discovery are being revolutionized by machine learning (ML) and artificial intelligence (AI). rsc.org These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and even design novel synthetic routes, significantly accelerating the research and development process. acs.orgnih.gov

For this compound, AI can be employed to design new derivatives with optimized properties. Generative models, a type of AI, can suggest novel molecular structures based on a desired activity profile or other properties. cardiff.ac.ukwikipedia.org ML algorithms can predict key characteristics such as solubility, toxicity, and binding affinity for biological targets before a molecule is ever synthesized, saving considerable time and resources. alfa-chemistry.com

In the realm of synthesis, ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given reaction, increasing yield and reducing the need for extensive empirical optimization. rsc.org Computer-aided synthesis design (CASD) programs are emerging that can propose entire multi-step synthetic pathways to a target molecule, aiding chemists in their strategic planning. nih.gov The integration of these predictive models with automated synthesis platforms represents a paradigm shift towards the autonomous discovery and creation of new molecules. nih.gov

| AI/ML Application | Description | Specific Goal for this compound Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with biological activity or physical properties. alfa-chemistry.com | Predict the potential biological targets or therapeutic applications of novel derivatives. |

| Generative Molecular Design | AI algorithms (e.g., GANs, RNNs) that create new molecular structures with desired properties from scratch. acs.orgwikipedia.org | Design new analogues of this compound with enhanced efficacy or improved safety profiles. |

| Reaction Outcome Prediction | Models trained on reaction data to predict the yield or success of a chemical transformation. rsc.org | Predict the feasibility and yield of novel synthetic steps towards the target compound. |

| Automated Synthesis Planning | Software that uses retrosynthetic analysis and reaction databases to propose complete synthetic routes. nih.gov | Generate efficient and sustainable multi-step syntheses from available starting materials. |

| Descriptor Prediction | Using graph neural networks to predict DFT-level descriptors for molecules, which can then be used in reactivity models. chemrxiv.org | Rapidly screen virtual derivatives for desired electronic and steric properties. |

Unexplored Reactivity Profiles and Derivatization Pathways

The chemical reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the ether. While the reactions of these individual groups are well-established, their interplay within the same molecule could lead to interesting and unexplored chemical behavior.

The carboxylic acid moiety is a versatile handle for derivatization. Standard transformations include conversion to esters, amides, acyl chlorides, and acid anhydrides. jackwestin.combritannica.com These reactions allow for the modulation of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is critical for applications in medicinal chemistry and materials science. Reduction of the carboxylic acid using powerful reducing agents like lithium aluminum hydride would yield the corresponding primary alcohol, 2-(cyclohexyloxy)propan-1-ol, opening up further synthetic possibilities. msu.edu

Reactions at the α-carbon, adjacent to the carbonyl group, are also of interest. libretexts.org While the ether oxygen may influence the acidity of the α-proton, conditions could be found to facilitate α-halogenation (e.g., Hell-Volhard-Zelinskii reaction) or other substitutions, providing a route to more complex analogues. britannica.com The ether linkage itself is generally stable but could be cleaved under harsh acidic conditions if necessary.

Future work should focus on systematically exploring these derivatization pathways to build a library of compounds based on the this compound scaffold.

| Derivative Class | General Structure | Synthetic Method | Potential Applications |

|---|---|---|---|

| Esters | R-COOR' | Fischer esterification with various alcohols (R'OH) and an acid catalyst. masterorganicchemistry.comchemguide.co.uk | Prodrugs, fragrances, plasticizers, solvents. |

| Amides | R-CONR'R'' | Reaction with primary or secondary amines (HNR'R''), often with a coupling agent. jackwestin.com | Bioactive compounds, polymers, advanced materials. |

| Primary Alcohol | R-CH₂OH | Reduction of the carboxylic acid with LiAlH₄. msu.edu | Building block for further synthesis (e.g., new esters, ethers). |

| α-Halo Acids | R-CH(X)-COOH | Hell-Volhard-Zelinskii reaction (PBr₃, Br₂). britannica.com | Intermediate for nucleophilic substitution at the α-position. |

Q & A

Q. What are the recommended safety protocols for handling 2-(Cyclohexyloxy)propanoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear acid-resistant gloves (e.g., Nitrile or Natural Rubber) and protective clothing (e.g., Tyvek®) to prevent skin contact .

- Use indirect-vent, splash-resistant goggles and face shields when handling liquid formulations .

- Work Practices:

- Implement local exhaust ventilation to control airborne exposure. Avoid dry sweeping; use HEPA-filtered vacuums or wet methods for cleanup .

- Contaminated clothing should be laundered onsite by trained personnel to prevent secondary exposure .

- Emergency Measures:

- Provide immediate access to eye wash stations and emergency showers .

Q. How can researchers synthesize this compound, and what are common intermediates?

Methodological Answer:

- Synthetic Pathways:

- Key Intermediates:

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

- Chromatography:

- Spectroscopy:

Advanced Research Questions

Q. How does this compound interact with biological membranes, and what experimental models are suitable for studying these interactions?

Methodological Answer:

- Mechanistic Studies:

- Findings:

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

Methodological Answer:

- Degradation Studies:

- Photolysis: Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS. Major products include cyclohexanol and propanoic acid derivatives .

- Biodegradation: Use soil slurry assays with Pseudomonas spp. to assess microbial breakdown. Monitor via COD (Chemical Oxygen Demand) reduction .

- Analytical Tools:

- GC-MS: Detect volatile degradation byproducts (e.g., cyclohexane derivatives) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Reconciliation Strategies:

- Case Example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.